8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid
CAS No.: 862782-47-6
Cat. No.: VC2009394
Molecular Formula: C18H14ClNO4
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862782-47-6 |
---|---|
Molecular Formula | C18H14ClNO4 |
Molecular Weight | 343.8 g/mol |
IUPAC Name | 8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C18H14ClNO4/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(21)22)11-4-3-5-14(19)17(11)20-15/h3-9H,1-2H3,(H,21,22) |
Standard InChI Key | MLGPTQXMWWXLTH-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Introduction
Chemical Identity and Properties
8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is a structurally complex molecule characterized by a quinoline core with specific substitution patterns. The compound features a chlorine atom at position 8, a 2,5-dimethoxyphenyl group at position 2, and a carboxylic acid moiety at position 4, creating a unique chemical entity with potential biological significance.
Structural Identifiers
The comprehensive identification parameters for 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid are presented in Table 1.
Table 1: Key Identifiers of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid
Parameter | Value |
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CAS Number | 862782-47-6 |
Molecular Formula | C₁₈H₁₄ClNO₄ |
Molecular Weight | 343.8 g/mol |
IUPAC Name | 8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid |
InChI | InChI=1S/C18H14ClNO4/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(21)22)11-4-3-5-14(19)17(11)20-15/h3-9H,1-2H3,(H,21,22) |
SMILES | COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
The molecular structure contains several functional groups that contribute to its chemical behavior and potential biological activities, including the carboxylic acid group, the chlorine substituent, and the methoxy groups .
Synthesis Methodologies
Several synthetic approaches can be employed to prepare 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid, drawing on established methods for quinoline-4-carboxylic acid derivatives.
Doebner Reaction
The Doebner multi-component reaction represents one of the most common and efficient methods for synthesizing quinoline-4-carboxylic acids. This approach involves the condensation of an aniline derivative (providing the quinoline core), an aromatic aldehyde (contributing the C-2 substituent), and pyruvic acid (furnishing the carboxylic acid functionality) .
For the synthesis of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid, this would typically involve:
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Reaction of 2-chloroaniline (or an appropriate chloroaniline derivative)
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2,5-dimethoxybenzaldehyde
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Pyruvic acid
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Refluxing in an appropriate solvent (often ethanol)
The reaction proceeds via the formation of a Schiff base intermediate between the aniline and aldehyde components, followed by reaction with pyruvic acid and subsequent cyclization to form the quinoline ring structure .
A study focusing on related trimethoxy-quinoline-4-carboxylic acid derivatives reported yields of up to 87% using the Doebner reaction under catalyst-free conditions, suggesting this could be an efficient approach for synthesizing 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid as well .
Alternative Synthetic Routes
Alternative synthetic pathways may involve:
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Conversion of the corresponding acid chloride (8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride) through hydrolysis reactions
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Modification of pre-existing quinoline structures through directed functionalization
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Cross-coupling reactions to introduce the 2,5-dimethoxyphenyl substituent
The acid chloride derivative (8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride) is a known compound that can undergo hydrolysis to form the corresponding carboxylic acid and hydrochloric acid, providing another potential synthetic route to the target compound .
Chemical Reactivity Profile
The reactivity of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is predominantly determined by its functional groups, which provide multiple sites for chemical transformations.
Carboxylic Acid Functionality
The carboxylic acid group at position 4 represents a key reactive site that can undergo various transformations:
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Esterification with alcohols to form esters
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Amidation with amines to form amides
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Conversion to acid chlorides or anhydrides for enhanced reactivity
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Salt formation with bases
These reactions provide access to a range of derivatives with potentially different biological activities and physicochemical properties.
Quinoline Core and Substituents
The quinoline heterocycle and its substituents contribute additional reactive sites:
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The chlorine atom at position 8 can participate in nucleophilic aromatic substitution reactions
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The methoxy groups on the phenyl ring can undergo demethylation under appropriate conditions
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The quinoline nitrogen can act as a weak base and participate in coordination chemistry
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The aromatic systems can engage in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to benzene
These reactivity patterns enable the synthesis of various derivatives with modified properties and potential applications in different fields, particularly medicinal chemistry.
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for optimizing the properties of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid and related compounds. By comparing structural analogues, valuable insights can be gained into how specific modifications affect biological activity.
Comparison with Structural Analogues
Several compounds share structural similarities with 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid but differ in specific substituents or their positions.
Table 2: Comparison of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid with Structural Analogues
These structural variations can significantly influence pharmacological properties, including:
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Binding affinity to target proteins
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Metabolic stability
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Tissue distribution
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Solubility and bioavailability
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Toxicity profile
Key Structural Features Affecting Activity
Based on studies of related quinoline-4-carboxylic acids, several structural elements appear particularly important for biological activity:
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The carboxylic acid group at position 4 often serves as a key pharmacophore, involved in critical interactions with target proteins
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The substituent at position 2 (in this case, the 2,5-dimethoxyphenyl group) significantly influences binding properties and selectivity
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Halogen substituents (such as the chlorine at position 8) can enhance binding affinity through halogen bonding and contribute to improved metabolic stability
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The methoxy groups provide potential hydrogen bond acceptor sites and affect the electronic properties of the molecule
Understanding these structure-activity relationships can guide the rational design of optimized derivatives with enhanced biological properties .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid.
Spectroscopic Analysis
Multiple spectroscopic techniques can be employed for the characterization of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. For related quinoline-4-carboxylic acid derivatives, characteristic signals include:
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¹H NMR: Aromatic protons (δ 7.0-9.0 ppm), methoxy protons (δ 3.7-4.0 ppm), and carboxylic acid proton (δ >10 ppm, broad singlet)
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¹³C NMR: Carboxylic carbon (δ ~167-168 ppm), aromatic carbons (δ 110-160 ppm), and methoxy carbons (δ ~55-56 ppm)
For example, the related compound 2-(4-Chlorophenyl)benzo[h]quinoline-4-carboxylic acid shows a carboxylic acid proton at δ 13.94 ppm and aromatic protons between δ 7.68-9.40 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy reveals functional group characteristics:
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Carboxylic acid C=O stretch (~1700 cm⁻¹)
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O-H stretch (broad, 3000-3500 cm⁻¹)
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Aromatic C=C and C=N stretches (1400-1600 cm⁻¹)
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C-O stretches for methoxy groups (1050-1250 cm⁻¹)
Related quinoline carboxylic acids show characteristic IR bands at approximately 3062 cm⁻¹ (aromatic C-H stretch), 1698 cm⁻¹ (C=O stretch), and 1581 cm⁻¹ (aromatic C=C stretch) .
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns:
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Molecular ion peak at m/z 343.8
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Characteristic chlorine isotope pattern
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Fragments corresponding to loss of CO₂ (44 Da), methoxy groups (31 Da), and other structural components
Chromatographic Methods
Chromatographic techniques essential for purity assessment include:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Gas Chromatography (GC) for analysis of volatile derivatives
These methods, combined with spectroscopic techniques, provide comprehensive characterization of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid for research applications .
Research Applications and Future Perspectives
8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid has several potential applications in research and drug discovery.
Future Research Directions
Several promising research directions for 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid include:
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Comprehensive evaluation of its biological activities against various targets, particularly enzymes implicated in cancer progression
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Development of more efficient and scalable synthetic routes
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Design and synthesis of novel derivatives with enhanced pharmacological properties
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Detailed mechanistic studies of its interactions with biological targets
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Investigation of its potential in combination therapies
The unique structural features of this compound make it a valuable template for medicinal chemistry research, with potential applications extending beyond traditional therapeutic areas .
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